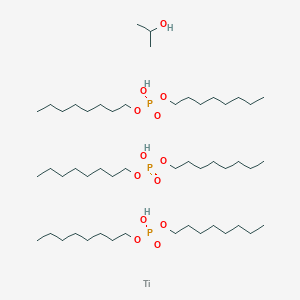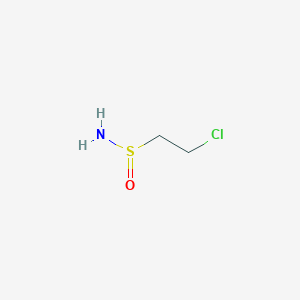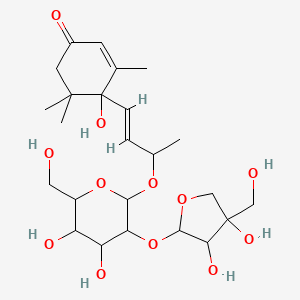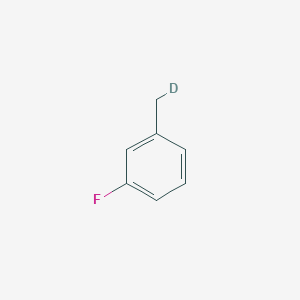
Cassamedine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Cassamedine is typically extracted from natural sources. The preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . For in vivo experiments, the mother liquor is further diluted with polyethylene glycol 300 (PEG300), Tween 80, and distilled water (ddH2O) to achieve the desired working solution concentration .
Analyse Chemischer Reaktionen
Cassamedine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cassamedine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory conditions.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
The mechanism of action of Cassamedine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of certain enzymes and receptors involved in inflammatory and immune responses. The exact molecular targets and pathways are still under investigation, but it is known to influence the production of inflammatory mediators and cytokines.
Vergleich Mit ähnlichen Verbindungen
Cassamedine can be compared with other natural compounds with similar properties, such as:
Curcumin: Known for its anti-inflammatory and antioxidant properties.
Resveratrol: A compound with anti-inflammatory and cardioprotective effects.
Quercetin: A flavonoid with anti-inflammatory and antioxidant activities.
This compound is unique due to its specific molecular structure and the distinct pathways it influences, making it a valuable compound for targeted research in inflammation and immune modulation.
Eigenschaften
Molekularformel |
C19H11NO6 |
|---|---|
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
17-methoxy-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(22),2,4(8),9,12,14,16(23),17-octaen-11-one |
InChI |
InChI=1S/C19H11NO6/c1-22-17-8-2-3-20-15-13(8)14(18-19(17)26-7-25-18)9-4-11-12(24-6-23-11)5-10(9)16(15)21/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
DQFLZSJFIQYSGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C3C4=CC5=C(C=C4C(=O)C6=NC=CC1=C36)OCO5)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)




![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)
![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)

![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)





